molecular formula C56H42O13 B3028232 Caraganaphenol A CAS No. 174916-31-5

Caraganaphenol A

Cat. No. B3028232
M. Wt: 922.9 g/mol
InChI Key: OIQYJZZWQGGEBP-MLCYKAQVSA-N
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Description

Caraganaphenol A is a natural compound with the chemical formula C₅₆H₄₂O₁₃ . It was first isolated from the plant Caragana sinica and exhibits intriguing biological properties .


Molecular Structure Analysis

The molecular structure of Caraganaphenol A is captivating. It features a complex arrangement of aromatic rings, hydroxyl groups, and a furan ring system. The compound’s three-dimensional conformation contributes to its biological activity .


Physical And Chemical Properties Analysis

  • Density : Predicted to be approximately 1.524 g/cm³ .
  • pKa (Acidity Coefficient) : Predicted value around 7.95 .

Scientific Research Applications

Isolation and Structural Analysis

Caraganaphenol A, a tetrameric stibene, was isolated from the root of Caragana chamlagu LAMARK. The stereostructure of Caraganaphenol A was determined using advanced NMR techniques, showcasing its significance in phytochemical research and potential for further pharmacological exploration (Kitanaka, Takido, Mizoue, Kondō, & Nakaike, 1996).

Phytochemical Profiling and Biological Properties

Caragana species, including those containing Caraganaphenol A, have been studied for their diverse pharmacological activities. These plants are rich in secondary metabolites like flavonoids, phenolics, alkaloids, and coumarin derivatives. Extensive phytochemical profiling using techniques like UHPLC-MS analysis helps in understanding their complex composition and potential biological effects, including antioxidant and enzyme inhibition potentials (Khan, Nazir, Raiz, et al., 2019).

Ethnobotanical and Pharmacological Aspects

Caragana genus, including sources of Caraganaphenol A, has a rich history in traditional Chinese, Mongolian, and Tibetan medicines. These plants are used for various ailments like hypertension, infections, and arthritis. Over 100 phytochemicals have been identified, with flavonoids and stilbenoids being major constituents. Clinical studies have supported some traditional uses, such as anti-cancer, anti-inflammatory, and immunomodulatory activities, though further studies are needed to identify active components and verify pharmacological activities (Meng, Niu, Xiwu Niu, Roubin, & Hanrahan, 2009).

properties

IUPAC Name

[(1S,2S,6S,7R)-7-(3,5-dihydroxyphenyl)-1-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H42O13/c57-32-9-1-26(2-10-32)45-46(30-17-36(61)21-37(62)18-30)53(54(67)27-3-11-33(58)12-4-27)52-50(45)42(66)25-44-51(52)49(56(69-44)29-7-15-35(60)16-8-29)41-23-40(65)24-43-48(41)47(31-19-38(63)22-39(64)20-31)55(68-43)28-5-13-34(59)14-6-28/h1-25,45-47,49,53,55-66H/t45-,46-,47-,49+,53?,55+,56-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQYJZZWQGGEBP-MLCYKAQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(C3=C2C(=CC4=C3C(C(O4)C5=CC=C(C=C5)O)C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(C3=C2C(=CC4=C3[C@@H]([C@H](O4)C5=CC=C(C=C5)O)C6=C7[C@H]([C@@H](OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H42O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

922.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 101692680

Citations

For This Compound
13
Citations
H Cho, JH Park, EK Ahn, JS Oh - Toxicology reports, 2018 - Elsevier
… sinica contains many oligostilbenes, such as (+)-α viniferin, caraganaphenol A, miyabenol C and kobophenol A (KPA) [3]. KPA, a tetrameric stilbene, is one of the principal active …
Number of citations: 21 www.sciencedirect.com
S KITANAKA, M TAKIDO, K MIZOUE… - Chemical and …, 1996 - jstage.jst.go.jp
… survey of oligostilbenes as part of a phytochemical study on this plant, we wish to report the isolation and structure elucidation of a new tetrameric stilbene, caraganaphenol A (I), along …
Number of citations: 35 www.jstage.jst.go.jp
SN AKAlKEb - Chem. Pharm. Bull, 1996 - jlc.jst.go.jp
… survey of oligostilbenes as part of a phytochemical study on this plant, we wish to report the isolation and structure elucidation of a new tetrameric stilbene, caraganaphenol A (I), along …
Number of citations: 5 jlc.jst.go.jp
SH Sung, SY Kang, KY Lee, MJ Park… - Biological and …, 2002 - jstage.jst.go.jp
… chamlague reported the isolation of saponins and oligomeric stilbenes such as ()-a-viniferin, kobophenol A, caraganaphenol A and miyabenol C.Among them, the resveratrol trimer, ()-a-…
Number of citations: 113 www.jstage.jst.go.jp
Q Meng, Y Niu, X Niu, RH Roubin… - Journal of …, 2009 - Elsevier
The genus Caragana is a member of the family Fabaceae, subfamily Faboideae and is native to arid and semi-arid areas of the temperate zones of Asia and Eastern Europe. Many …
Number of citations: 130 www.sciencedirect.com
GX Yang, CQ Hu - Chinese Chemical Letters, 2007 - Elsevier
… We also measured the 1 H NMR of cararosinol B in DMSO-d 6 for a direct comparison with caraganaphenol A, the spectrum was exactly identical to that of caraganaphenol A. This …
Number of citations: 2 www.sciencedirect.com
GY Min, JM Park, IH Joo, DH Kim - International Journal of Medical …, 2021 - ncbi.nlm.nih.gov
Osteoarthritis (OA) is a common joint disease characterized by degradation and inflammation of cartilage extracellular matrix. We aimed to evaluate the protective effect of Caragana …
Number of citations: 15 www.ncbi.nlm.nih.gov
JH Kwak, SR Lee, HJ Park, HE Byun, EH Sohn… - International …, 2013 - Elsevier
… sinica are rich in oligostilbenes, such as miyabenol C (+)-α-viniferin, caraganaphenol A and kobophenol A, and the herb has been used in traditional medicine to treat neuralgia, …
Number of citations: 14 www.sciencedirect.com
SR Lee, JH Kwak, DS Park, S Pyo - International immunopharmacology, 2011 - Elsevier
… sinica are rich in oligostilbenes, such as miyabenol C, (+)-α-viniferin, caraganaphenol A and kobophenol A (kob A), and the herb has been used in traditional medicine to treat neuralgia…
Number of citations: 19 www.sciencedirect.com
T Zhang, Y Song, XL Di Zhou, N Li - 亚洲传统医药, 2018 - asianjtm.syphu.edu.cn
The genus Caragana is a member of the family of Fabaceae, subfamily Faboideae and there are 62 species, 9 varieties, 12 deformations grown in China. More than 200 components …
Number of citations: 2 asianjtm.syphu.edu.cn

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